N'~3~,N'~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide
Overview
Description
N’~3~,N’~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide is a chemical compound with the molecular formula C4H6N6O3 It is a member of the oxadiazole family, which is known for its diverse biological and chemical properties This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms
Preparation Methods
The synthesis of N’~3~,N’~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of acyl hydrazides with nitrosating agents to form the oxadiazole ring . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N’~3~,N’~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halogenating agents to form halogenated derivatives. Major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, the compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets . In medicine, it is being explored for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties . Additionally, the compound has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N’~3~,N’~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . For example, it can inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
N’~3~,N’~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide can be compared with other oxadiazole derivatives, such as 1,2,4-oxadiazole and 1,3,4-oxadiazole . While all these compounds share the oxadiazole ring structure, they differ in their substitution patterns and chemical properties. For instance, 1,2,4-oxadiazole derivatives are known for their stability and resistance to chemical degradation, making them suitable for use in harsh environments . On the other hand, 1,3,4-oxadiazole derivatives are often used in drug design due to their ability to mimic biological molecules . The unique substitution pattern of N’~3~,N’~4~-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-N',4-N'-dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N6O3/c5-3(7-11)1-2(4(6)8-12)10-13-9-1/h11-12H,(H2,5,7)(H2,6,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJDRVUUISWWEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1C(=NO)N)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17220-35-8 | |
Record name | N3,N4-Dihydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17220-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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